molecular formula C18H19ClN2O2 B2943334 N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide CAS No. 1269151-97-4

N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide

Cat. No.: B2943334
CAS No.: 1269151-97-4
M. Wt: 330.81
InChI Key: FILFCVOZDJMQEX-UHFFFAOYSA-N
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Description

N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide is a chemical compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide involves several steps. The primary synthetic route includes the reaction of 3-(1-(2-chloro-N-methylacetamido)ethyl)aniline with benzoyl chloride under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzamide bond .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Scientific Research Applications

N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific proteins makes it a valuable tool in biochemical research.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide can be compared with other similar compounds, such as:

    N-{3-[1-(2-bromo-N-methylacetamido)ethyl]phenyl}benzamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    N-{3-[1-(2-fluoro-N-methylacetamido)ethyl]phenyl}benzamide: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

    N-{3-[1-(2-iodo-N-methylacetamido)ethyl]phenyl}benzamide:

This compound stands out due to its specific chemical structure and the unique properties conferred by the chloro group, making it a valuable compound in various scientific research fields .

Properties

IUPAC Name

N-[3-[1-[(2-chloroacetyl)-methylamino]ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13(21(2)17(22)12-19)15-9-6-10-16(11-15)20-18(23)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILFCVOZDJMQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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